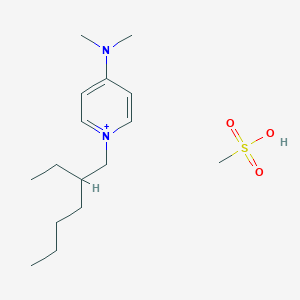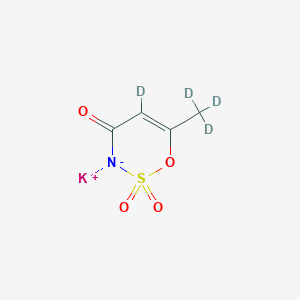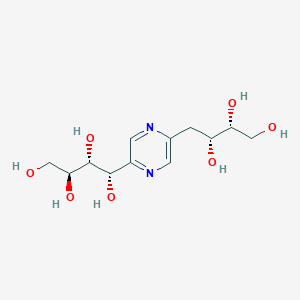![molecular formula C₁₅H₂₃NO₄ B1141107 (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 162791-23-3](/img/structure/B1141107.png)
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[103104,1308,13]hexadecan-10-one is a complex organic compound characterized by its unique tetracyclic structure
作用機序
Target of Action:
11-Azaartemisinin, also known as (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, is an artemisinin derivative. Its primary targets include malarial parasites . These parasites are responsible for causing malaria, a life-threatening disease transmitted by infected mosquitoes. The rapid mode of action of artemisinin in reducing parasitemia suggests that 11-Azaartemisinin and its derivatives are promising candidates for antimalarial therapy .
Mode of Action:
The mode of action involves a fascinating process. When 11-Azaartemisinin enters the malarial parasite, it undergoes a chemical transformation. This transformation generates reactive oxygen species (ROS) within the parasite. These ROS cause damage to the parasite’s cell membranes, proteins, and DNA, ultimately leading to its demise. Importantly, this process occurs rapidly, making artemisinin derivatives effective against drug-resistant malarial parasites .
Biochemical Pathways:
The affected pathways primarily involve the parasite’s red blood cell stage. 11-Azaartemisinin disrupts the parasite’s ability to maintain its membrane integrity, leading to cell lysis. Additionally, it interferes with the parasite’s iron metabolism, which is essential for its survival. By disrupting these pathways, 11-Azaartemisinin effectively combats the parasite .
Pharmacokinetics:
- Bioavailability : The compound’s bioavailability is influenced by its stability and metabolic conversion .
Action Environment:
Environmental factors play a crucial role in 11-Azaartemisinin’s efficacy and stability. Factors such as temperature, humidity, and light exposure can impact its potency. Proper storage and handling are essential to maintain its effectiveness .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methyl and trioxa groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure the efficient synthesis of the compound on a large scale.
化学反応の分析
Types of Reactions
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific chemical properties.
類似化合物との比較
Similar Compounds
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one: shares similarities with other tetracyclic compounds, such as certain alkaloids and synthetic analogs.
Unique Features: Its unique combination of methyl and trioxa groups distinguishes it from other compounds, providing distinct chemical and biological properties.
Uniqueness
The uniqueness of (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[103104,13
特性
IUPAC Name |
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11?,13?,14+,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHOKYZGSIIBMK-FJAJAOGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2CCC(C3C24C(NC1=O)O[C@](CC3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

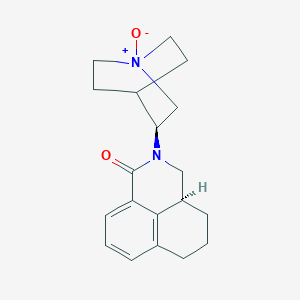


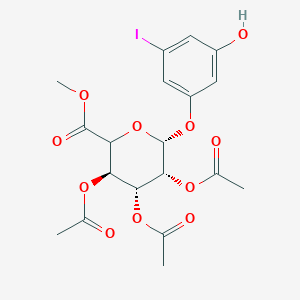


![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
![ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate](/img/structure/B1141042.png)
